molecular formula C6H3ClF2O B3086426 2-Chloro-3,4-difluorophenol CAS No. 1159512-40-9

2-Chloro-3,4-difluorophenol

Cat. No.: B3086426
CAS No.: 1159512-40-9
M. Wt: 164.54 g/mol
InChI Key: KVRNOHNVBCQESA-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluorophenol is an organic compound with the molecular formula C6H3ClF2O It is a chlorinated and fluorinated derivative of phenol, characterized by the presence of chlorine and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,4-difluorophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2,4-difluoroaniline. The process typically includes bromination, followed by a Sandmeyer reaction, Grignard reaction, and esterification . Another method involves the direct fluorination of 2-chlorophenol under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-difluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation and reduction can lead to the formation of quinones or hydroquinones.

Scientific Research Applications

2-Chloro-3,4-difluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-3,4-difluorophenol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 2-Chloro-3,5-difluorophenol
  • 2-Fluorophenol

Comparison

Compared to similar compounds, 2-Chloro-3,4-difluorophenol is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloro-3,4-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRNOHNVBCQESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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